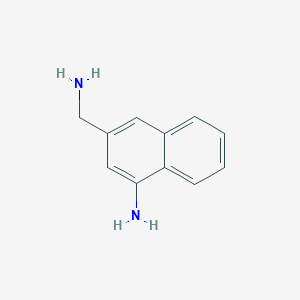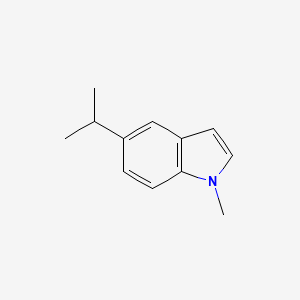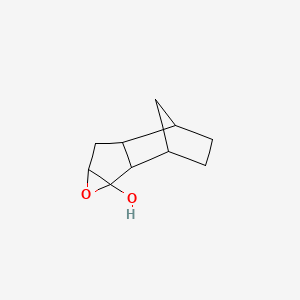
3-(Aminomethyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)naphthalen-1-amine is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, featuring an aminomethyl group attached to the first position and an amine group at the third position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)naphthalen-1-amine can be achieved through several methods. One common approach involves the Mannich reaction, where naphthalene undergoes aminomethylation in the presence of formaldehyde and a primary or secondary amine . The reaction typically requires acidic conditions and careful control of pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Mannich reactions or other aminomethylation techniques. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
3-(Aminomethyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)naphthalen-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
N-Methyl-1-naphthalenemethylamine: This compound is similar in structure but features a methyl group instead of an aminomethyl group.
1-Naphthalenemethylamine: Another related compound with a single amine group attached to the naphthalene ring.
Uniqueness: 3-(Aminomethyl)naphthalen-1-amine is unique due to the presence of both an aminomethyl and an amine group on the naphthalene ring
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H12N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7,12-13H2 |
Clave InChI |
FLTRMKYCNUDPHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)







![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)


![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)

